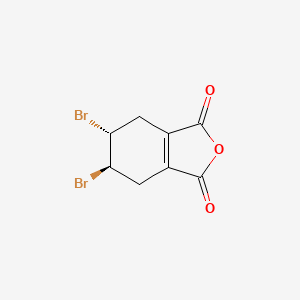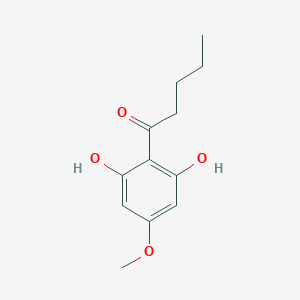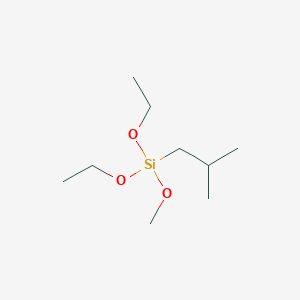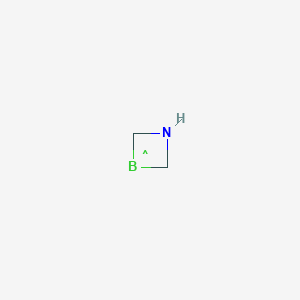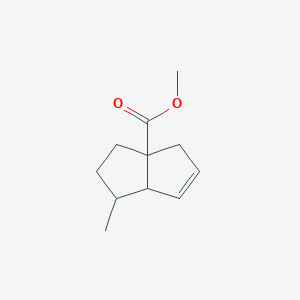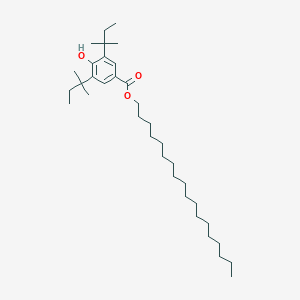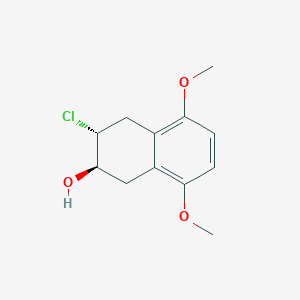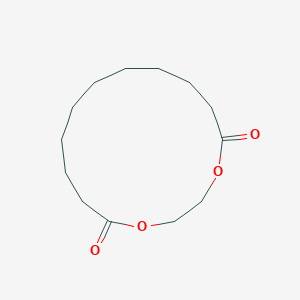
1,4-Dioxacyclopentadecane-5,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxacyclopentadecane-5,15-dione is a heterocyclic organic compound with the molecular formula C₁₃H₂₂O₄. It is known for its unique structure, which includes a 15-membered ring containing two oxygen atoms and two ketone groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxacyclopentadecane-5,15-dione can be synthesized through several methods. One common synthetic route involves the cyclization of ethylene glycol with a long-chain dicarboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the 15-membered ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxacyclopentadecane-5,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxacyclopentadecane-5,15-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of specialty polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dioxacyclopentadecane-5,15-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate certain enzymatic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A smaller ring compound with similar oxygen-containing structure.
1,3-Dioxolane: Another smaller ring compound with two oxygen atoms.
Cyclopentadecanone: A 15-membered ring compound with a single ketone group.
Properties
CAS No. |
68672-00-4 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1,4-dioxacyclopentadecane-5,15-dione |
InChI |
InChI=1S/C13H22O4/c14-12-8-6-4-2-1-3-5-7-9-13(15)17-11-10-16-12/h1-11H2 |
InChI Key |
GQWUVKNZJBINRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)OCCOC(=O)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


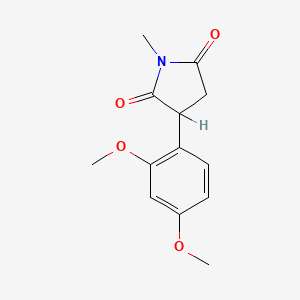
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)

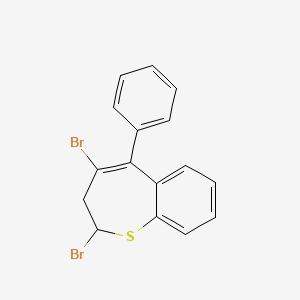
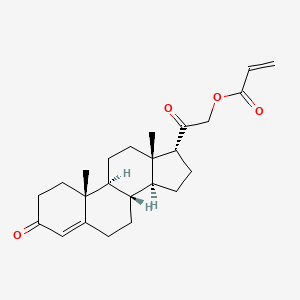
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)

